molecular formula C9H5N3S2 B13118178 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole

Cat. No.: B13118178
M. Wt: 219.3 g/mol
InChI Key: AGOWOYVBWHWGHG-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a heterocyclic compound that features both a thiadiazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often used as pharmacophores in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . Another method involves the use of thiourea and substituted benzaldehydes under conventional heating or ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinase enzymes like EGFR by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to exhibit a wide range of biological activities, making it more versatile compared to compounds with a single heterocyclic ring.

Biological Activity

2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiadiazole ring fused with a benzothiazole moiety. The structural characteristics of thiadiazoles contribute significantly to their biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of various thiadiazole derivatives against a range of bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest potent antimicrobial activity. For instance:

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus16

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation in vitro. The compound demonstrated an IC50 value of approximately 1.16 µg/mL against A549 lung carcinoma cells .

Cancer TypeIC50 (µg/mL)
A549 (lung carcinoma)1.16
T47D (breast cancer)5.00
HT-29 (colon cancer)3.50

Mechanistically, the compound appears to interfere with tubulin polymerization and induce apoptosis in cancer cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives have been recognized for their anti-inflammatory properties. Studies have shown that this compound can reduce inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as BRAF and VEGFR-2 .
  • Antioxidant Properties : Thiadiazoles are known to possess antioxidant capabilities which may contribute to their anti-inflammatory effects by scavenging free radicals.

Case Studies

Several case studies have documented the therapeutic potential of thiadiazole derivatives:

  • Anticancer Study : A recent study evaluated the efficacy of various thiadiazole derivatives against multiple cancer cell lines and reported significant cytotoxicity associated with specific substitutions on the thiadiazole ring .
  • Antimicrobial Efficacy : In another investigation focusing on microbial resistance patterns, derivatives including this compound were tested against resistant strains and showed enhanced activity compared to traditional antibiotics .

Properties

Molecular Formula

C9H5N3S2

Molecular Weight

219.3 g/mol

IUPAC Name

2-(thiadiazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H5N3S2/c1-2-4-8-6(3-1)10-9(14-8)7-5-13-12-11-7/h1-5H

InChI Key

AGOWOYVBWHWGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSN=N3

Origin of Product

United States

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